2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Overview
Description
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the preparation of specific intermediates, which are then efficiently derivatized to give the final compounds .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically studied using various spectroscopic techniques, and the results are interpreted in the context of established chemical principles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting point and solubility, are typically determined using standard laboratory techniques .Scientific Research Applications
Crystal Structure and Molecular Interactions
- The crystal structure of pyrazolo[3,4-d]pyrimidine derivatives, which includes compounds similar to 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, has been studied. These compounds exhibit a planar ring system and form dimers through hydrogen bonds, indicating potential for molecular interactions and designing of more complex molecules (El Fal et al., 2014).
Synthesis and Modification
- Various synthesis methods have been developed for creating pyrazolo[3,4-d]pyrimidin-3-one derivatives. These methods include glycosylation and treatment with different chemicals to produce nucleoside analogs and other derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Anderson et al., 1990).
Application in Herbicides
- Certain pyrazolo[3,4-d]pyrimidine derivatives have shown potential as herbicides. Their synthesis and effectiveness against various plants like Brassica napus and Echinochloa crusgalli have been studied, indicating their use in agricultural science (Luo et al., 2017).
Antimicrobial Properties
- Some derivatives of pyrazolo[3,4-d]pyrimidines have been examined for their antimicrobial properties. This includes screening against different bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Khobragade et al., 2010).
Future Directions
properties
IUPAC Name |
6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBQCALHIQOSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)NN(C2=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736559 | |
Record name | 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one | |
CAS RN |
955368-90-8 | |
Record name | 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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